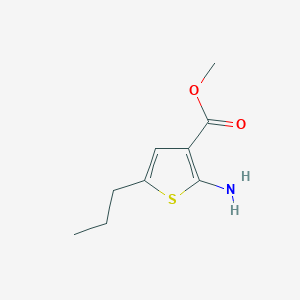

Methyl 2-amino-5-propylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-propylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-4-6-5-7(8(10)13-6)9(11)12-2/h5H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMLOEOVNAKTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373416 | |

| Record name | methyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343855-83-4 | |

| Record name | methyl 2-amino-5-propylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data, tailored for professionals in research and development.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, serving as scaffolds for pharmaceuticals and functional materials.[1][2] this compound, in particular, is a valuable building block in the synthesis of more complex molecules, including thienopyrimidine derivatives which have applications as kinase inhibitors and other therapeutic agents.[3] The primary and most efficient method for synthesizing this and related 2-aminothiophenes is the Gewald three-component reaction.[1][2][4][5]

The Gewald Reaction: The Core Synthetic Strategy

The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1][2] This multicomponent reaction is highly valued for its efficiency, atom economy, and the operational simplicity of assembling the polysubstituted thiophene ring system under relatively mild conditions.[4][5]

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester. This is followed by the addition of sulfur and subsequent ring closure to form the stable aromatic 2-aminothiophene product.[1]

Experimental Protocol: Gewald Synthesis

Objective: To synthesize this compound via a Gewald three-component reaction.

Reactants:

-

Valeraldehyde (or Pentan-2-one)

-

Methyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine)

-

Methanol (or Dimethylformamide - DMF)

General Procedure:

-

To a stirred mixture of the appropriate carbonyl compound (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in a suitable solvent such as methanol or DMF, a basic catalyst like morpholine (1.1-1.2 eq) is added portion-wise.[6]

-

The reaction mixture is then heated to a temperature between 45-55°C and stirred for several hours (typically 3 hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1][6]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a precipitate forms, it is collected by filtration, washed with a cold solvent like ethanol, and dried.[6]

-

Alternatively, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).[1]

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[1]

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.[1][6]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-aminothiophene-3-carboxylate derivatives based on the Gewald reaction.

Table 1: Reaction Parameters for the Synthesis of 2-Aminothiophene Analogs

| Parameter | Value | Reference |

| Carbonyl Compound | Propionaldehyde | [1] |

| α-Cyanoester | Methyl cyanoacetate | [1] |

| Sulfur | Elemental Sulfur | [1] |

| Catalyst | Morpholine | [1][6] |

| Solvent | DMF / Methanol | [1][6] |

| Temperature | 45-50°C | [1][6] |

| Reaction Time | 3 hours - Overnight | [1][6] |

| Yield | 70-85% (general), 73.6% (for methyl analog) | [1][6] |

Table 2: Physicochemical and Spectroscopic Data for a Representative Analog (Methyl 2-amino-5-methylthiophene-3-carboxylate)

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [7] |

| Molecular Weight | 171.22 g/mol | [7] |

| Appearance | Yellowish solid | [1] |

| Yield | 73.6% | [1] |

| Melting Point | Not specified for propyl, 136-137 °C for a tetrahydrobenzo analog | [6] |

| IR (KBr, νmax, cm⁻¹) | ||

| NH₂ stretching | ~3414, 3308 | [6] |

| C-H stretching | ~2931 | [6] |

| C=O stretching | ~1656 | [6] |

| C=C stretching | ~1577, 1492, 1446 | [6] |

| C-O stretching | ~1269 | [6] |

| ¹H NMR (DMSO-d₆, δ, ppm) | ||

| NH₂ | ~7.20 (s, 2H) | [6] |

| OCH₃ | ~3.66 (s, 3H) | [6] |

| Thiophene-H | Varies with substitution | |

| Alkyl Protons | Varies with alkyl group |

Note: The spectral data provided is for a representative analog and may vary for this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The reaction pathway for the Gewald synthesis of the target compound.

Caption: A generalized experimental workflow for the synthesis and purification.

Conclusion

The Gewald reaction remains the most practical and widely employed method for the synthesis of this compound and its derivatives. The procedure is robust, high-yielding, and utilizes readily available starting materials. This technical guide provides a comprehensive framework for researchers to undertake the synthesis of this valuable heterocyclic building block, which holds significant potential for applications in drug discovery and materials science. Further optimization of reaction conditions, such as solvent choice and catalyst loading, may lead to improved yields and purity.

References

- 1. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

"Methyl 2-amino-5-propylthiophene-3-carboxylate chemical properties"

An In-depth Technical Guide on the Core Chemical Properties of Methyl 2-amino-5-propylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted thiophene derivative belonging to the class of 2-aminothiophenes. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on presenting quantitative data and detailed experimental protocols. Due to the limited availability of data for the title compound, information from closely related analogs is included for comparative purposes.

Chemical and Physical Properties

Detailed experimental data for this compound are not extensively reported in the public domain. The following tables summarize the available data for the title compound and its close structural analogs to provide a comparative physicochemical profile.

Table 1: Physical Properties of this compound and Its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form | CAS Number |

| This compound | C9H13NO2S | 199.27 | Not available | Not available | Not available |

| Methyl 2-aminothiophene-3-carboxylate[1] | C6H7NO2S | 157.19 | 76-81 | Solid | 4651-81-4 |

| Methyl 2-amino-5-methylthiophene-3-carboxylate[2][3] | C7H9NO2S | 171.22 | Not specified | Solid | 19369-53-0 |

| Methyl 3-amino-4-methylthiophene-2-carboxylate[4] | C7H9NO2S | 171.22 | 85-88 | Powder/Crystal | 85006-31-1 |

| Methyl 3-aminothiophene-2-carboxylate[5] | C6H7NO2S | 157.19 | 62-64 | Solid | 22288-78-4 |

Table 2: Spectroscopic Data for a Structurally Related Compound

While specific spectroscopic data for the title compound is not available, the following data for a related derivative provides insight into the expected spectral characteristics.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₃) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 | 260 (M⁺) | [6] |

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9][10] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Materials and Reagents:

-

Pentanal (for the 5-propyl substituent)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine)

-

Methanol (or another suitable solvent like ethanol)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization or column chromatography apparatus

Detailed Protocol:

-

To a stirred mixture of pentanal (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add morpholine (0.5 equivalents) dropwise at room temperature.

-

After the addition is complete, add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Diagram of the Gewald Reaction Workflow:

Caption: A schematic workflow of the Gewald synthesis for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the amino and ester functional groups, as well as the thiophene ring itself. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities.

-

Anticancer Agents: Numerous 2-aminothiophene derivatives have been reported to exhibit significant antiproliferative activity against a variety of human cancer cell lines.[11][12] They can induce apoptosis and interfere with the cell cycle.[11][12]

-

Antimicrobial Agents: The thiophene ring is a key structural component in many antimicrobial compounds, and 2-aminothiophene derivatives are no exception.[13]

-

Building Blocks for Drug Discovery: These compounds are valuable starting materials for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with diverse pharmacological properties, including kinase inhibition.[14]

Logical Relationship of the Scaffold to its Applications:

Caption: The progression from the core scaffold to potential therapeutic applications through chemical modification.

Safety Information

While a specific safety data sheet for this compound is not available, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[1][14][15] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising but undercharacterized member of the 2-aminothiophene family. Based on the well-documented chemical and biological properties of its analogs, it holds potential as a versatile building block for the synthesis of novel compounds with applications in drug discovery and materials science. The Gewald reaction offers a straightforward and efficient route for its synthesis, enabling further investigation into its specific properties and biological activities. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related compounds.

References

- 1. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 2-amino-5-methylthiophene-3-carboxylate [cymitquimica.com]

- 3. Methyl-2-amino-5-methyl-3-thiophenecarboxylate | C7H9NO2S | CID 675878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1 [sigmaaldrich.com]

- 5. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 14. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]

- 15. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Analysis of Methyl 2-amino-5-substituted-thiophene-3-carboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-5-substituted-thiophene-3-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their versatile structure serves as a scaffold for the development of various biologically active agents. Accurate spectroscopic characterization is crucial for the confirmation of their synthesis and for understanding their chemical properties. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-amino-5-methylthiophene-3-carboxylate, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Methyl 2-amino-5-methylthiophene-3-carboxylate. This data is compiled based on typical values for similar structures and serves as a reference for characterization.

NMR Spectroscopy

Table 1: ¹H NMR Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | br s | 2H | NH₂ |

| ~6.4 | s | 1H | Thiophene H-4 |

| ~3.7 | s | 3H | OCH₃ |

| ~2.4 | s | 3H | Thiophene-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~158 | Thiophene C-2 |

| ~140 | Thiophene C-5 |

| ~115 | Thiophene C-4 |

| ~105 | Thiophene C-3 |

| ~51 | OCH₃ |

| ~15 | Thiophene-CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |

| 3100 - 3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (ester) |

| ~1620 | Strong | N-H bending (amino group) |

| ~1550 | Medium | C=C stretching (thiophene ring) |

| ~1250 | Strong | C-O stretching (ester) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Expected)

| m/z | Ion | Notes |

| 171.04 | [M]⁺ | Molecular ion peak for C₇H₉NO₂S |

| 140.02 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 112.03 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate via Gewald Reaction

This protocol describes a general method for the synthesis of 2-aminothiophenes.

Materials:

-

Acetone (ketone source)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (base catalyst)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

To a stirred solution of elemental sulfur (1.0 eq) in methanol, add the ketone (e.g., acetone, 1.0 eq) and methyl cyanoacetate (1.0 eq).

-

Add morpholine (0.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (around 45-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

After completion, cool the mixture to room temperature.

-

The crude product may precipitate out of the solution. If so, it can be collected by filtration and washed with cold methanol.

-

If no precipitate forms, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

3.2.2. IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Acquisition: Introduce the sample into the ion source. For GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

"Methyl 2-amino-5-propylthiophene-3-carboxylate CAS number"

A comprehensive technical guide on Methyl 2-amino-5-propylthiophene-3-carboxylate and its close analog, Methyl 2-amino-5-methylthiophene-3-carboxylate, designed for researchers, scientists, and professionals in drug development.

Executive Summary

This technical guide provides a detailed overview of this compound and its closely related, well-documented analog, Methyl 2-amino-5-methylthiophene-3-carboxylate. Due to the limited availability of specific data for the propyl derivative, this document focuses on the synthesis, properties, and applications of the methyl analog as a representative compound of this class. The information presented is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Properties

The quantitative data for Methyl 2-amino-5-methylthiophene-3-carboxylate is summarized in the table below. This information is crucial for understanding the compound's physical and chemical behavior.

| Property | Value | Reference |

| CAS Number | 19369-53-0 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| InChI | InChI=1S/C7H9NO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,8H2,1-2H3 | [1] |

| InChI Key | GHPDMFBHITXJAZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(S1)N)C(=O)OC |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiophene-3-carboxylates is often achieved through the Gewald reaction.[4] A relevant synthesis for Methyl 2-amino-5-methylthiophene-3-carboxylate, which could potentially be adapted for the 5-propyl analog, involves the reaction of an aldehyde (in this case, propionaldehyde, which corresponds to the propyl group), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.

Gewald Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

This protocol describes the synthesis of the methyl analog from propionaldehyde.

Reactants:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (catalyst)

-

Dimethylformamide (DMF, solvent)

Procedure:

-

Dissolve elemental sulfur in DMF.

-

Sequentially add methyl cyanoacetate and morpholine to the solution.

-

Add propionaldehyde to the reaction mixture.

-

Heat the mixture (e.g., at 50°C) and stir overnight.

-

After cooling, dilute the mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic phases with water and then with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product.[5]

A generalized workflow for the Gewald synthesis is depicted in the following diagram:

Applications in Drug Discovery and Development

2-Aminothiophene derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. They serve as key building blocks for the synthesis of various heterocyclic compounds, including thienopyrimidines.[6] Thienopyrimidine derivatives have been investigated as:

-

Kinase inhibitors: For regulating cell signaling pathways in cancer.[6]

-

Calcium receptor antagonists. [6]

-

Transglutaminase inhibitors. [6]

-

Dipeptidyl peptidase IV (DPP-4) inhibitors. [6]

-

Antiviral agents , particularly against the hepatitis C virus.[6]

The general role of 2-aminothiophene derivatives as precursors in the synthesis of biologically active thienopyrimidines is illustrated below.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data for analogous compounds like Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4) indicate that these chemicals should be handled with care. Typical hazards include:

-

Skin irritation

-

Serious eye irritation

-

May cause respiratory irritation

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound represents a potentially valuable, yet currently under-documented, chemical entity. By examining its close and well-characterized analog, Methyl 2-amino-5-methylthiophene-3-carboxylate, this guide provides a foundational understanding of the synthesis, properties, and applications relevant to this class of compounds. The provided synthetic protocols and application insights are intended to facilitate further research and development of novel therapeutics and materials based on the 2-aminothiophene scaffold. Researchers are encouraged to adapt the outlined synthetic methods to access the 5-propyl derivative and characterize its properties to expand the available knowledge base.

References

- 1. Methyl 2-amino-5-methylthiophene-3-carboxylate [cymitquimica.com]

- 2. methyl 2-amino-5-methylthiophene-3-carboxylate 19369-53-0--Dancheng Huatai Biotechnology Co., Ltd. [htbioth.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

A Technical Guide to the Gewald Synthesis of 2-Amino-5-propylthiophene Derivatives

Abstract: The Gewald reaction, a potent multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This reaction's operational simplicity, the ready availability of starting materials, and the mild reaction conditions contribute to its widespread use.[3] 2-Aminothiophene scaffolds are significant pharmacophores found in a wide array of biologically active compounds, exhibiting properties ranging from antiviral to anti-inflammatory.[4][5] This technical guide provides an in-depth exploration of the Gewald synthesis, with a specific focus on the preparation of 2-amino-5-propylthiophene derivatives. It covers the core reaction mechanism, detailed experimental protocols, quantitative data, and modern synthetic variations relevant to researchers in medicinal chemistry and drug discovery.

Core Principles and Reaction Mechanism

The Gewald reaction is a one-pot synthesis that brings together three key components:

-

A carbonyl compound (ketone or aldehyde). For the synthesis of 5-propyl derivatives, 2-pentanone is the required ketone.

-

An α-cyanoester or other active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate).

-

Elemental sulfur .[6]

The reaction is typically facilitated by a basic catalyst, such as a secondary or tertiary amine (e.g., morpholine, diethylamine, or triethylamine), in a suitable solvent like ethanol or dimethylformamide (DMF).[5]

The reaction mechanism has been a subject of detailed study and is understood to proceed through several key stages.[1][7] It begins with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[7][8] The subsequent steps involve the addition of sulfur, intramolecular cyclization, and tautomerization to yield the final, aromatic 2-aminothiophene product.[1] A recent computational study has provided deeper insights, showing the Knoevenagel-Cope condensation as the initial step, followed by the opening of the elemental sulfur ring by the resulting intermediate, leading to various polysulfide species.[7][8] The cyclization of a monosulfide intermediate, driven by the formation of the stable aromatic thiophene ring, is the thermodynamic driving force of the reaction.[8]

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald_reaction [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical characteristics of Methyl 2-amino-5-propylthiophene-3-carboxylate"

An In-depth Technical Guide on the Physical Characteristics of Methyl 2-amino-5-propylthiophene-3-carboxylate

This technical guide provides a detailed overview of the known and predicted physical characteristics of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from the closely related analogue, Methyl 2-amino-5-methylthiophene-3-carboxylate, for comparative purposes.

Core Physical Characteristics

The physical properties of this compound are essential for its handling, formulation, and application in research and development. Below is a summary of its key physical data.

| Property | Value | Source |

| Molecular Formula | C10H15NO2S | Calculated |

| Molecular Weight | 213.30 g/mol | Calculated[1] |

| Appearance | Predicted to be a solid at room temperature. | Inferred from related compounds[2] |

| Melting Point | No data available. | |

| Boiling Point | No data available. | |

| Solubility | No data available. |

Note on Analogous Compound Data:

For reference, the closely related compound, Methyl 2-amino-5-methylthiophene-3-carboxylate , has the following properties:

-

Molecular Formula: C7H9NO2S[2]

-

Molecular Weight: 171.22 g/mol [3]

-

Appearance: Light yellow or yellow solid[3], White to pale brown solid[4]

-

Melting Point: 76-81 °C

Experimental Protocols: Synthesis of 2-Aminothiophene Derivatives

The synthesis of this compound can be achieved through a modified Gewald reaction. This one-pot condensation reaction is a common and efficient method for preparing substituted 2-aminothiophenes. The following protocol is adapted from established procedures for similar compounds.[5]

Gewald Three-Component Reaction:

This reaction involves the condensation of an appropriate ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Materials:

-

Pentanal (for the 5-propyl substituent)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (catalyst)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of pentanal (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add morpholine (0.2-0.5 equivalents) at 35-40 °C.

-

Stir the reaction mixture at 45-50 °C for several hours (typically 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Filter the precipitate and wash with cold ethanol.

-

If a precipitate does not form, extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Gewald reaction.

References

- 1. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-5-methylthiophene-3-carboxylate [cymitquimica.com]

- 3. methyl 2-amino-5-methylthiophene-3-carboxylate 19369-53-0--Dancheng Huatai Biotechnology Co., Ltd. [htbioth.com]

- 4. Methyl 2-aminothiophene-3-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. asianpubs.org [asianpubs.org]

Technical Guide: Solubility of Methyl 2-amino-5-propylthiophene-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-5-propylthiophene-3-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the general solubility properties of structurally related thiophene derivatives, detailed experimental protocols for solubility determination, and a framework for data presentation. The information herein is intended to equip researchers with the necessary tools to assess the solubility of this compound in various organic solvents, a critical parameter in drug development and chemical synthesis.

Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often characterized by their solubility in organic solvents and limited aqueous solubility. The presence of an amino group and a carboxylate ester in this compound is expected to influence its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.

Expected Solubility Profile

Based on the general characteristics of thiophene derivatives, this compound is anticipated to be soluble in a range of common organic solvents. The aromatic thiophene ring contributes to its nonpolar character, while the amino and methyl ester functional groups introduce polarity. Therefore, it is likely to exhibit good solubility in polar aprotic solvents and alcohols, and moderate solubility in nonpolar solvents. Its solubility in water is expected to be low.

Representative Solubility Data

The following table is a template illustrating how quantitative solubility data for this compound should be presented. The values provided are hypothetical and serve as a guide for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric |

| Water | 25 | Data to be determined | Data to be determined | UV/Vis Spectroscopy |

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a solid organic compound in an organic solvent are the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method for Determination in Organic Solvents

This method directly measures the mass of the solute that dissolves in a specific volume of solvent to form a saturated solution.

Materials and Apparatus:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess of solid should be visible at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed (if the temperature is above ambient) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the decomposition point of the compound may be used.

-

Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

-

Solubility is then expressed as grams of solute per 100 mL of solvent or in other appropriate units.

-

UV/Vis Spectroscopic Method for Determination in Aqueous Solutions

This method is particularly useful for compounds with low solubility and a strong chromophore.

Materials and Apparatus:

-

All materials from the gravimetric method.

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Disclaimer: The information provided in this guide is for research and development purposes. Due to the absence of specific published data, the solubility of this compound should be determined experimentally. The provided protocols are standard methods and may require optimization for this specific compound and solvent systems.

A Theoretical and Computational Guideline for the Analysis of Methyl 2-amino-5-propylthiophene-3-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-propylthiophene-3-carboxylate is a derivative of the 2-aminothiophene scaffold, a core structure in many compounds of medicinal and material science interest. While its direct theoretical and computational studies are not extensively available in the current literature, this guide outlines a comprehensive framework for such an investigation. By leveraging established computational methodologies applied to analogous thiophene derivatives, this document provides a detailed protocol for researchers to elucidate the structural, electronic, and spectroscopic properties of this target molecule. This whitepaper serves as a foundational resource for initiating in-silico research on this compound, aiming to predict its behavior and guide future experimental work in drug design and material science.

Introduction

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anti-hypertensives, antitumor agents, and antivirals.[1] The substitution pattern on the thiophene ring plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. This compound, the subject of this guide, is a specific analogue whose properties have not been extensively studied theoretically.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict molecular properties.[2][3] Theoretical studies on related molecules, such as methyl-3-aminothiophene-2-carboxylate, have successfully elucidated crystal structures, intermolecular interactions, and electronic properties, providing valuable insights into their chemical reactivity and stability.[1][4] This guide adapts and presents these established theoretical protocols to create a roadmap for the comprehensive computational analysis of this compound.

Proposed Computational Methodology

To conduct a thorough theoretical investigation of this compound, a multi-step computational workflow is proposed. This workflow, visualized below, is based on methodologies that have been successfully applied to similar thiophene derivatives.[2][3][5]

Caption: Proposed workflow for DFT analysis.

Geometry Optimization

The initial step involves the optimization of the molecule's three-dimensional structure. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization process will yield the most stable conformation (the global minimum on the potential energy surface) of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two primary purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.

-

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and predicting reaction mechanisms.[1][4]

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into the charge distribution and reactivity.

Expected Data Presentation

The quantitative results from the proposed computational studies should be organized into clear and concise tables for easy interpretation and comparison with experimental data or data from other related molecules.

Table 1: Optimized Geometrical Parameters

This table would contain the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure. An example structure is provided below.

Caption: Structure of this compound.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| S1-C2 | Value |

| C2-C3 | Value |

| C3-C4 | Value |

| C4-C5 | Value |

| C5-S1 | Value |

| C2-N1 | Value |

| C3-C6 | Value |

| C6=O1 | Value |

| C5-C8 | Value |

| Bond Angles (°) ** | |

| C5-S1-C2 | Value |

| S1-C2-C3 | Value |

| C2-C3-C4 | Value |

| C3-C4-C5 | Value |

| C4-C5-S1 | Value |

| Dihedral Angles (°) ** | |

| C5-S1-C2-C3 | Value |

| S1-C2-C3-C4 | Value |

Table 2: Calculated Electronic Properties

This table would summarize the key electronic parameters derived from the DFT calculations.

| Property | Calculated Value (eV) |

| Energy of HOMO | Value |

| Energy of LUMO | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Chemical Hardness | Value |

| Electronegativity | Value |

Table 3: Predicted Vibrational Frequencies

This table would list the most significant calculated vibrational frequencies and their corresponding assignments (e.g., N-H stretch, C=O stretch).

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Value |

| N-H Symmetric Stretch | Value |

| C-H (propyl) Stretch | Value |

| C=O Stretch | Value |

| C-N Stretch | Value |

| Thiophene Ring Vibrations | Value |

Potential Signaling Pathways and Interactions

While a direct signaling pathway cannot be determined without experimental biological data, the computational results can provide hypotheses for molecular interactions. The ESP map, for instance, can predict how this compound might interact with a biological target, such as an enzyme's active site.

Caption: Predicted molecular interaction logic.

The presence of the amino group (a hydrogen bond donor) and the carbonyl group of the ester (a hydrogen bond acceptor) suggests a high propensity for forming hydrogen bonds, a key interaction in drug-receptor binding.[1] The propyl group introduces a lipophilic character that could favor interactions with hydrophobic pockets in a protein target.

Conclusion

This technical guide provides a comprehensive computational protocol for the theoretical study of this compound. By following the outlined DFT-based workflow, researchers can obtain valuable data on the molecule's geometric, electronic, and spectroscopic properties. These theoretical insights will be instrumental in understanding its chemical behavior, predicting its reactivity, and guiding the rational design of new derivatives with potential applications in pharmacology and materials science. The methodologies and expected outcomes presented herein form a robust foundation for future in-silico and experimental investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Crystal Architecture of Substituted 2-Aminothiophenes: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Their diverse biological activities, ranging from anti-inflammatory and antimicrobial to potent modulators of key cellular receptors, have positioned them as a focal point in drug discovery and development. Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and designing novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the crystal structure of selected substituted 2-aminothiophenes, detailed experimental protocols for their synthesis and crystallization, and a visualization of their relevant biological signaling pathways.

I. Crystallographic Data of Key Substituted 2-Aminothiophenes

The following tables summarize the key crystallographic data for three exemplary substituted 2-aminothiophene derivatives, providing a quantitative basis for understanding their solid-state conformation and packing.

Table 1: Crystal Data and Structure Refinement for (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1) and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Compound 2). [1][2]

| Parameter | Compound 1 | Compound 2 |

| Empirical Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS |

| Formula Weight | 257.35 | 265.76 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | 9.2080(4) | 10.6092(8) |

| b (Å) | 14.0485(7) | 10.8355(8) |

| c (Å) | 10.3826(6) | 11.1346(9) |

| α (°) | 90 | 90 |

| β (°) | 90 | 98.643(6) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1342.33(12) | 1264.12(17) |

| Z | 4 | 4 |

| Calculated Density (Mg/m³) | 1.274 | 1.396 |

| Absorption Coefficient (mm⁻¹) | 0.230 | 0.443 |

| F(000) | 544 | 552 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.30 x 0.25 x 0.25 |

| Theta range for data collection (°) | 3.29 to 28.18 | 4.21 to 73.59 |

| Goodness-of-fit on F² | 1.04 | 1.07 |

| Final R indices [I>2σ(I)] | R1 = 0.037, wR2 = 0.087 | R1 = 0.035, wR2 = 0.099 |

| R indices (all data) | R1 = 0.045, wR2 = 0.092 | R1 = 0.036, wR2 = 0.099 |

Table 2: Crystal Data and Structure Refinement for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound 3).

| Parameter | Compound 3 |

| Empirical Formula | C₁₁H₈N₂OS₂ |

| Formula Weight | 248.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.552(3) |

| b (Å) | 10.395(3) |

| c (Å) | 10.648(3) |

| α (°) | 90 |

| β (°) | 104.53(2) |

| γ (°) | 90 |

| Volume (ų) | 1128.9(5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.460 |

| Absorption Coefficient (mm⁻¹) | 0.428 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 4.25 to 25.49 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2σ(I)] | R1 = 0.0423, wR2 = 0.1064 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1165 |

II. Experimental Protocols

A. Synthesis of Substituted 2-Aminothiophenes

The synthesis of substituted 2-aminothiophenes is most commonly achieved through the Gewald reaction , a multi-component condensation that offers a versatile and efficient route to this heterocyclic system.

1. General Protocol for the Gewald Reaction:

This protocol is a generalized procedure adaptable for the synthesis of a variety of substituted 2-aminothiophenes, including Compounds 1 and 2.

-

Materials:

-

An appropriate ketone or aldehyde (1.0 eq)

-

An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

A basic catalyst (e.g., morpholine, piperidine, or triethylamine) (0.1-0.5 eq)

-

Anhydrous ethanol or methanol as the solvent

-

-

Procedure:

-

To a stirred solution of the ketone/aldehyde and the active methylene nitrile in the chosen alcohol, add the basic catalyst.

-

Add elemental sulfur to the mixture in one portion.

-

The reaction mixture is then heated to reflux (typically 50-80 °C) and stirred for a specified time (usually 2-6 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water or a mixture of ethanol and water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents).

-

2. Two-Step Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound 3): [3]

This synthesis involves the activation of a carboxylic acid followed by an N-acylation reaction.

-

Step 1: Activation of 2-(thiophen-2-yl)acetic acid

-

2-(thiophen-2-yl)acetic acid is converted to its more reactive acid chloride derivative, 2-(thiophen-2-yl)acetyl chloride, by reacting with thionyl chloride.

-

-

Step 2: N-acylation of 2-aminothiophene-3-carbonitrile

-

2-aminothiophene-3-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

A solution of 2-(thiophen-2-yl)acetyl chloride (1.1 eq) in THF is added slowly to the reaction mixture.

-

The mixture is stirred at room temperature for an extended period (e.g., 15 hours).

-

The reaction mixture is then filtered to remove any salt by-products.

-

The solid product is washed with water, filtered, and dried.

-

Crystallization from acetonitrile yields the pure product.

-

B. Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

-

General Protocol for Crystallization:

-

Dissolve the purified 2-aminothiophene derivative in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents like ethanol/water) at an elevated temperature to achieve a saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Well-formed single crystals are harvested from the mother liquor and dried.

-

III. Visualization of Workflow and Biological Pathways

A. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of a 2-aminothiophene derivative to the final determination and deposition of its crystal structure.

Caption: Workflow from synthesis to crystal structure deposition.

B. Signaling Pathway of the Adenosine A1 Receptor

Certain substituted 2-aminothiophenes act as allosteric enhancers of the human Adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by A1R activation is depicted below.

Caption: Adenosine A1 Receptor canonical signaling pathway.

This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 2-aminothiophene scaffold. The provided crystallographic data, detailed experimental protocols, and pathway visualizations offer a multi-faceted understanding of these crucial molecules, paving the way for more informed and effective drug discovery efforts.

References

Methodological & Application

Methyl 2-amino-5-propylthiophene-3-carboxylate: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-propylthiophene-3-carboxylate is a highly valuable and versatile heterocyclic building block in the field of organic synthesis. Its unique structural features, particularly the presence of an amino group and an ester group on a thiophene core, make it a crucial precursor for the synthesis of a wide array of biologically active compounds and functional materials. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and derivatization, and visual representations of key synthetic pathways.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound lies in its role as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines.[1][2][3] Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][4] These activities stem from their ability to act as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3][5]

Derivatives of this compound have been investigated for their potential in treating a range of diseases:

-

Oncology: As precursors to kinase inhibitors, they play a role in regulating dysfunctional cell signaling pathways in cancer cells.[2][3][5]

-

Infectious Diseases: The resulting thienopyrimidine scaffolds have shown promise as antimicrobial and antiviral agents.[1][6]

-

Inflammatory Diseases: Certain derivatives have been explored for their anti-inflammatory properties.[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its analogs is the Gewald reaction .[7][8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde (in this case, pentanal), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][9][10]

Experimental Protocol: Gewald Synthesis

A general protocol for the synthesis of methyl 2-amino-5-methylthiophene-3-carboxylate, which can be adapted for the 5-propyl analog by using pentanal instead of propionaldehyde, is as follows:

-

To a stirred mixture of the appropriate aldehyde (e.g., pentanal, 0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[11]

-

Stir the reaction mixture at 45 °C for 3 hours.[11]

-

Allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with ethanol.[11]

-

The crude product can be purified by recrystallization from ethanol.[11]

| Parameter | Value | Reference |

| Reactants | Pentanal, Methyl Cyanoacetate, Sulfur | [11] |

| Catalyst | Morpholine | [11] |

| Solvent | Methanol | [11] |

| Temperature | 35-45 °C | [11] |

| Reaction Time | 3 hours | [11] |

| Typical Yield | 70-85% | [11] |

Application as a Building Block: Synthesis of Thieno[2,3-d]pyrimidines

This compound serves as a critical starting material for the synthesis of various substituted thieno[2,3-d]pyrimidines.[1][2] The general synthetic strategy involves the cyclization of the 2-aminothiophene with a suitable one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][12]

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

The following protocol describes the synthesis of a cycloheptathieno[2,3-d]pyrimidin-4(3H)-one derivative, which illustrates the general principle of pyrimidine ring formation from a 2-aminothiophene carboxylate ester.[2]

-

Reflux a solution of the this compound derivative in an excess of formamide.[2]

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification can be achieved by recrystallization from a suitable solvent.

| Parameter | Value | Reference |

| Starting Material | This compound derivative | [2] |

| Reagent | Formamide | [2] |

| Condition | Reflux | [2] |

| Product | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | [2] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Synthetic pathway from starting materials to a thieno[2,3-d]pyrimidine derivative.

Caption: Experimental workflow for the Gewald synthesis of the title compound.

Conclusion

This compound is an indispensable building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and its utility in constructing complex heterocyclic systems like thieno[2,3-d]pyrimidines underscore its importance. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 4. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. scielo.br [scielo.br]

Application Notes and Protocols: Methyl 2-amino-5-propylthiophene-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-propylthiophene-3-carboxylate is a member of the versatile 2-aminothiophene class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active molecules.[1] The 2-aminothiophene core, particularly when substituted at the 5-position with alkyl groups like propyl, offers a unique combination of electronic and steric properties that can be fine-tuned to achieve desired pharmacological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[2][3]

This document provides a comprehensive overview of the applications of this compound and its analogs in medicinal chemistry, complete with detailed experimental protocols, quantitative data summaries, and diagrammatic representations of relevant biological pathways and experimental workflows. While specific biological data for the 5-propyl derivative is limited in published literature, the following sections will utilize data from closely related 5-alkyl analogs to illustrate the therapeutic potential of this chemical scaffold.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Gewald reaction, a multicomponent condensation that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis

This protocol describes the one-pot synthesis of this compound.

Materials:

-

Valeraldehyde (pentanal)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine or diethylamine)

-

Methanol or Ethanol

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

-

To a stirred mixture of valeraldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1 equivalent).

-

Slowly add morpholine (catalytic amount, e.g., 0.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to a gentle reflux (around 40-50 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a crystalline solid.

Applications in Medicinal Chemistry

The 2-aminothiophene scaffold, with various substitutions at the 5-position, has been explored for several therapeutic applications.

Anticancer (Cytostatic) Activity

Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated significant cytostatic and antiproliferative effects against a range of cancer cell lines. These compounds often exhibit selectivity for certain tumor types. The mechanism of action is frequently associated with the induction of cell cycle arrest, typically in the G1 phase, and the subsequent activation of apoptotic pathways.

Quantitative Data Summary: Anticancer Activity of 5-Alkyl-2-aminothiophene Analogs

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | -CH3 | A549 (Lung) | >50 | [4] |

| Analog 2 | -CH2CH2CH2CH2CH3 (Pentyl) | CEM (T-lymphoma) | 0.25 | |

| Analog 3 | -CH2CH2CH2CH2CH2CH3 (Hexyl) | PC-3 (Prostate) | 0.18 | |

| Analog 4 | -(CH2)6CH3 (Heptyl) | CEM (T-lymphoma) | 0.08 | |

| BZ02 | 2-iodobenzamide at N-position | A549 (Lung) | 6.10 | [4] |

| BZA09 | 4-bromobenzylamine at N-position | A549 (Lung) | 2.73 | [4] |

| 3c | 7-methoxy, 2-(3,4,5-trimethoxybenzoyl) | Molt/4 (Leukemia) | 0.0026 | [5] |

| 3d | 7-methoxy, 2-(3,4,5-trimethoxybenzoyl) | FM3A (Breast) | 0.016 | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (e.g., a 5-alkyl-2-aminothiophene-3-carboxylate derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Intrinsic Apoptosis and G1 Cell Cycle Arrest

The cytostatic effects of some 2-aminothiophene derivatives are mediated by their ability to induce cell cycle arrest at the G1/S checkpoint and trigger the intrinsic (mitochondrial) pathway of apoptosis.[6]

References

- 1. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]

- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Thienopyrimidine Derivatives from Methyl 2-amino-5-propylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. As bioisosteres of purines, they can interact with a wide range of biological targets. This document provides detailed protocols for the synthesis of various thienopyrimidine derivatives, commencing from the versatile building block, Methyl 2-amino-5-propylthiophene-3-carboxylate. The synthetic routes described herein lead to the formation of key intermediates such as 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, which can be further functionalized to generate a library of compounds for drug discovery and development.

Synthesis Overview

The synthesis of thienopyrimidine derivatives from this compound typically involves a two-step process:

-

Gewald Synthesis of the Starting Material: The initial step is the synthesis of this compound via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (in this case, 2-pentanone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

-

Cyclization to the Thienopyrimidine Core: The resulting 2-aminothiophene derivative is then cyclized to form the thienopyrimidine ring system. This can be achieved through various reagents, leading to different substitution patterns on the pyrimidine ring. Common methods include:

-

Reaction with formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

-

Reaction with urea to produce the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

-

Further Functionalization

The thienopyrimidine core can be further modified to introduce chemical diversity. A key transformation is the conversion of the 4-oxo group of the thieno[2,3-d]pyrimidin-4(3H)-one to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro derivative is a versatile intermediate for nucleophilic substitution reactions with various amines, leading to a wide array of 4-amino-thienopyrimidine derivatives.[3]

Data Presentation

The following table summarizes the quantitative data for the key synthetic steps. Please note that the yields and reaction conditions are based on general procedures and may require optimization for the specific substrate.

| Step | Reaction | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) |

| 1 | Gewald Synthesis of this compound | 2-Pentanone, Methyl cyanoacetate, Sulfur, Morpholine, Methanol, 45°C | 3 hours | 70-85 |

| 2a | Cyclization to 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one | This compound, Formamide, Reflux (approx. 180-200°C) | 4-6 hours | 80-90 |

| 2b | Cyclization to 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | This compound, Urea, 190°C | 4-6 hours | 75-85 |

| 3 | Chlorination to 4-Chloro-6-propylthieno[2,3-d]pyrimidine | 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one, POCl₃, Reflux (approx. 110°C) | 4-6 hours | 85-95 |

| 4 | Amination to 4-Amino-6-propylthieno[2,3-d]pyrimidine Derivatives | 4-Chloro-6-propylthieno[2,3-d]pyrimidine, Amine (e.g., aniline), Ethanol, Reflux | 2-4 hours | 70-90 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Gewald Reaction)[4]

-

To a stirred mixture of 2-pentanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40°C.

-

Stir the reaction mixture at 45°C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration and washed with cold ethanol.

-